Photo-lysine

Vue d'ensemble

Description

Photo-lysine is a photo-reactive amino acid derivative designed to study lysine post-translational modifications (PTMs) in proteins. It contains a diazirine group, which enables covalent crosslinking of interacting proteins upon ultraviolet (UV) irradiation (365 nm) . This tool is incorporated into proteins via native mammalian translation machinery, allowing in vivo or in vitro capture of transient and weak interactions between lysine PTMs (e.g., methylation, acetylation) and their binding partners, such as epigenetic "readers" or "erasers" . Key applications include mapping histone modification interactomes and elucidating chromatin remodeling mechanisms .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la photo-lysine implique l'incorporation d'un photo-réticulant dans la chaîne latérale de la lysine. Une méthode courante consiste à utiliser la diazirine comme photo-réticulant. La synthèse implique généralement les étapes suivantes :

- Protection des groupes amino et carboxyle de la lysine.

- Introduction du groupe diazirine dans la chaîne latérale.

- Déprotection des groupes amino et carboxyle pour obtenir la this compound.

Méthodes de Production Industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés. L'utilisation de cultures à haute densité cellulaire et de systèmes d'expression recombinante peut améliorer l'efficacité de production des protéines marquées par la this compound .

Analyse Des Réactions Chimiques

Types de Réactions : La photo-lysine subit diverses réactions chimiques, notamment :

Photo-réticulation : Sous irradiation UV, le groupe diazirine de la this compound génère des carbènes très réactifs qui forment des liaisons covalentes avec les molécules adjacentes.

Réactions de Substitution : Le groupe diazirine peut être substitué par d'autres groupes fonctionnels pour modifier les propriétés de la this compound.

Réactifs et Conditions Courants :

Irradiation UV : Utilisée pour activer le groupe diazirine pour la photo-réticulation.

Précurseurs de la Diazirine : Utilisés dans la synthèse de la this compound.

Principaux Produits :

Adduits Covalents : Formés lorsque la this compound réagit avec les protéines cibles lors de la photo-réticulation.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée dans le marquage par photo-affinité pour étudier les interactions protéine-ligand.

Biologie : Employée en protéomique pour identifier les interactions protéine-protéine et les modifications post-traductionnelles.

Médecine : Utilisée dans la découverte de médicaments pour identifier de nouvelles cibles médicamenteuses et des sites de liaison.

Industrie : Appliquée dans le développement de polymères et de matériaux photo-réactifs

5. Mécanisme d'Action

La this compound exerce ses effets par la génération de carbènes réactifs lors de l'irradiation UV. Ces carbènes forment des liaisons covalentes avec les molécules voisines, ce qui permet à la this compound de capturer et d'identifier les protéines qui se lient aux modifications post-traductionnelles de la lysine. Les cibles moléculaires comprennent les protéines impliquées dans les modifications des histones et d'autres modifications post-traductionnelles .

Applications De Recherche Scientifique

Key Applications

-

Protein-Protein Interaction Studies

- Photo-lysine enables the identification of transient and weak protein-protein interactions, which are often challenging to analyze due to their dynamic nature. By incorporating this compound into proteins, researchers can utilize UV irradiation to induce cross-linking, thereby stabilizing these interactions for further analysis .

- Histone Modification Research

- Drug Discovery

-

Epigenetic Studies

- Recent studies have highlighted the role of lysine modifications in epigenetic regulation. This compound can be used alongside complementary probes (such as photo-arginine) to capture and study the interactomes associated with histone modifications, providing insights into their functional consequences in cellular processes .

Case Study 1: Identification of Histone-Binding Proteins

In a study published in Nature Chemical Biology, researchers incorporated this compound into histone peptides to identify proteins that bind specifically to modified lysines. Using UV irradiation, they successfully captured several histone-binding proteins, demonstrating this compound's effectiveness in probing PTM-mediated interactions .

| Experiment | Findings |

|---|---|

| Histone Peptide Modification | Captured multiple histone-binding proteins using this compound |

| UV Irradiation | Induced robust cross-linking with high specificity |

Case Study 2: Drug Target Identification

A recent investigation utilized this compound to explore potential drug targets by analyzing protein-ligand interactions. The study revealed critical binding sites on target proteins, facilitating the development of more effective therapeutic compounds .

| Study Focus | Outcomes |

|---|---|

| Protein-Ligand Binding | Identified key interaction sites for drug development |

| Photolytic Labeling | Enabled detailed mapping of binding affinities |

Mécanisme D'action

Photo-lysine exerts its effects through the generation of reactive carbenes upon UV irradiation. These carbenes form covalent bonds with nearby molecules, allowing this compound to capture and identify proteins that bind lysine post-translational modifications. The molecular targets include proteins involved in histone modifications and other post-translational modifications .

Comparaison Avec Des Composés Similaires

γ-Photo-lysine vs. δ-Photo-lysine

- Synthesis Efficiency :

γ-Photo-lysine, developed by the Li group, requires over 20 synthetic steps, limiting its accessibility . In contrast, δ-photo-lysine (K-dz) is synthesized in 5 steps, significantly reducing complexity and cost . - Crosslinking Performance: δ-Photo-lysine exhibits superior crosslinking efficiency and lower background noise compared to γ-photo-lysine, enhancing specificity in capturing weak interactions (e.g., H3R2me2a with MSH6PWWP) .

| Parameter | γ-Photo-lysine | δ-Photo-lysine |

|---|---|---|

| Synthetic Steps | >20 | 5 |

| Crosslinking Efficiency | Moderate | High |

| Background Noise | Higher | Lower |

| Key Reference |

Photo-lysine vs. Photo-leucine

- Functional Specificity: Photo-leucine, a commercially available probe, labels hydrophobic regions non-specifically, leading to high background . δ-Photo-lysine targets lysine PTM-binding proteins with greater precision due to its charge compatibility (preference for negatively charged residues like Asp/Lys) .

- Application Scope :

Photo-leucine is broadly used for general protein interaction studies, while δ-photo-lysine is specialized for PTM interactome mapping (e.g., H4K5me2-L3MBTL2 interactions) .

| Parameter | Photo-leucine | δ-Photo-lysine |

|---|---|---|

| Target Specificity | Low (hydrophobic) | High (lysine PTMs) |

| Background Noise | High | Low |

| Key Application | General interactions | PTM interactomes |

| Key Reference |

Complementary Probes: Photo-arginine (R-dz) and δ-Photo-lysine (K-dz)

- Synergistic Use :

Photo-arginine (R-dz) and δ-photo-lysine (K-dz) are co-developed to study arginine and lysine PTMs in tandem, such as histone H3R2me2a and H3K4me3 . - Functional Insights :

| Probe Pair | Target PTMs | Key Discovery | Reference |

|---|---|---|---|

| R-dz + K-dz | H3R2me2a, H3K4me3 | Chromatin remodeling via MSH6/DPF2 |

Advantages of this compound Over Traditional Methods

- Minimal Functional Disruption :

Proteins synthesized with this compound retain native activity (e.g., mitochondrial malate dehydrogenase (MDH2) function is unaffected) . - Enhanced Sensitivity : Diazirine-based probes outperform traditional crosslinkers (e.g., formaldehyde) in capturing weak, transient interactions (e.g., H3R2me2a-MSHPWWP binding) .

Activité Biologique

Photo-lysine is a novel photo-reactive amino acid that has been developed to facilitate the study of post-translational modifications (PTMs) in proteins. This compound allows researchers to capture and identify proteins that interact with lysine residues modified by various PTMs, thereby enhancing our understanding of protein-protein interactions and their biological implications.

Chemical Structure and Mechanism

This compound is structurally similar to natural lysine but incorporates a diazirine moiety, which serves as a photo-cross-linker. Upon exposure to ultraviolet (UV) light, this moiety becomes reactive, enabling the formation of covalent bonds with nearby proteins. This property is particularly useful for studying transient or weak protein interactions that are often challenging to analyze using conventional methods.

Applications in Biological Research

The primary application of this compound lies in its ability to capture proteins that recognize lysine PTMs. This capability has been exploited in various studies, particularly in the context of histone modifications, where it aids in identifying "readers" (proteins that recognize specific modifications) and "erasers" (enzymes that remove these modifications).

Case Study: Histone Modification Analysis

In a study focusing on histone PTMs, researchers synthesized photo-affinity probes based on histone peptide sequences. By substituting specific lysine residues with this compound, they successfully captured histone-binding proteins using UV irradiation. This approach revealed critical insights into the dynamics of histone modification recognition and the subsequent recruitment of regulatory proteins involved in gene expression.

Research Findings

- Protein-Protein Interaction Studies : this compound has been utilized to identify novel protein-protein interactions, such as those between membrane proteins and lipid regulators. For instance, a study demonstrated its application in detecting interactions involving PGRMC1 and Insig-1, which are crucial for cellular lipid homeostasis .

- Demethylation Mechanisms : Another significant finding involved the use of this compound to explore the demethylation activity of KDM4 family members. The engineered KDM4 proteins with photo-reactive amino acids allowed for the identification of non-histone substrates, expanding the understanding of their role beyond traditional gene regulation .

- Photolytic Labeling Techniques : The incorporation of this compound into various experimental setups has facilitated advancements in photolytic labeling techniques, enabling researchers to analyze ligand-protein interactions more effectively. This includes identifying off-target effects in drug discovery processes .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Histone PTM Analysis | Capturing histone-binding proteins | Identified key regulatory proteins involved in gene expression |

| Protein Interaction Study | Membrane protein interactions | Discovered novel interactions affecting lipid metabolism |

| Demethylation Mechanism | KDM4 family substrate identification | Expanded substrate range beyond histones |

Q & A

Basic Research Questions

Q. What is the methodological role of Photo-lysine in studying lysine-mediated post-translational modifications (PTMs)?

this compound serves as a photo-reactive lysine analog that enables the capture of transient protein interactions mediated by PTMs (e.g., acetylation, methylation). Upon UV irradiation (typically 365 nm), it forms covalent crosslinks with binding partners, allowing isolation and identification via techniques like SDS-PAGE and mass spectrometry. Critical validation steps include functional assays (e.g., mitochondrial malate dehydrogenase activity tests) to confirm that incorporation of this compound does not disrupt native protein function .

Q. How is this compound synthesized and characterized for experimental use?

this compound is synthesized through chemical modification of lysine to introduce a diazirine group, enabling UV-induced crosslinking. Characterization involves nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry to confirm molecular weight. Researchers must verify its compatibility with cellular systems by testing cytotoxicity and incorporation efficiency in cell culture models .

Q. What are the standard protocols for detecting this compound-mediated interactions in vitro?

- Step 1: Incubate target proteins or cell lysates with this compound under physiological conditions.

- Step 2: Irradiate samples with UV light (e.g., 365 nm for 10–30 minutes) to induce crosslinking.

- Step 3: Digest non-crosslinked proteins with proteases (e.g., trypsin) and isolate crosslinked complexes via affinity purification.

- Step 4: Analyze using Western blotting or mass spectrometry. Controls should include UV-free samples and competition assays with unmodified lysine .

Advanced Research Questions

Q. How can UV crosslinking efficiency be optimized for this compound in live-cell experiments?

Crosslinking efficiency depends on:

- UV wavelength and duration: 365 nm for 15–20 minutes balances efficiency and cell viability.

- This compound concentration: 1–5 mM in culture media, adjusted to avoid cellular stress.

- Quenchers: Use antioxidants (e.g., ascorbic acid) to reduce reactive oxygen species generated during UV exposure. A systematic approach involves titrating these parameters and validating via co-immunoprecipitation (Co-IP) followed by quantitative proteomics .

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| UV Duration | 15–20 min | Prolonged exposure increases crosslinking but risks protein damage. |

| This compound Conc. | 1–5 mM | Higher concentrations improve labeling but may induce cytotoxicity. |

| Cell Viability | >80% post-UV | Critical for live-cell studies. |

Q. How should researchers address contradictions in crosslinking data from this compound experiments?

Contradictions may arise from:

- Non-specific crosslinking: Validate interactions using orthogonal methods (e.g., fluorescence resonance energy transfer (FRET)).

- Batch variability in this compound synthesis: Re-characterize each batch via HPLC and NMR.

- Context-dependent PTM binding: Perform time-resolved crosslinking to capture dynamic interactions. Always include negative controls (e.g., lysine-deficient mutants) .

Q. What strategies integrate this compound with proteomic workflows for PTM mapping?

- Tandem mass tag (TMT) labeling: Quantify crosslinked peptides across conditions.

- Bioinformatics tools: Use software like MaxQuant or CrosslinkX to identify crosslinked sites.

- Multi-omics correlation: Combine crosslinking data with transcriptomic or metabolomic datasets to contextualize PTM roles. Ensure raw data is deposited in repositories like PRIDE for reproducibility .

Q. Methodological Best Practices

- Reproducibility: Document UV exposure parameters, this compound batch details, and cell culture conditions as per journal guidelines (e.g., Nature Chemical Biology’s standards for supplementary data) .

- Image integrity: Avoid image manipulation beyond standard adjustments (e.g., brightness/contrast). Clearly label composite images in figures .

- Data validation: Use functional assays (e.g., enzymatic activity tests) to confirm that this compound incorporation does not artifactually alter protein behavior .

Propriétés

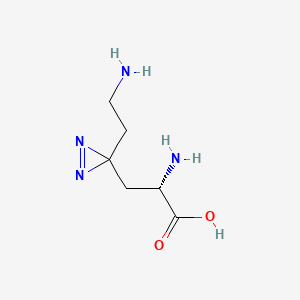

IUPAC Name |

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOOIGELCPQPJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C1(N=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.